Cas no 88211-50-1 (But-3-yn-1-amine hydrochloride)

But-3-yn-1-amine hydrochloride structure
88211-50-1 structure
Product Name:But-3-yn-1-amine hydrochloride
Numero CAS:88211-50-1
MF:C4H8ClN
MW:105.566020011902
MDL:MFCD06658391
CID:709290
Update Time:2025-06-09

But-3-yn-1-amine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • But-3-yn-1-amine hydrochloride
    • 3-BUTYN-1-AMINE HYDROCHLORIDE
    • 3-Butyn-1-amine,hydrochloride (9CI)
    • But-3-yn-1-amine.hydrochloride
    • 1-amino-3-butyne hydrochloride
    • 1-aminobut-3-yne hydrochloride
    • 4-amino-1-butyne hydrochloride
    • 4-amino-3-butyne hydrochloride
    • BUT-3-YN-1-AMINE HCL
    • BUT-3-YNYLAMINE HYDROCHLORIDE
    • N-(but-3-yn-1-yl)ammonium chloride
    • N-(but-3-ynyl)amine hydrochloride
    • 3-Butynylamine Hydrochloride
    • 3-Butyn-1-ylammonium Chloride
    • But-3-yn-1-ylammonium Chloride
    • (But-3-ynyl)amine hydrochloride
    • 3-Butyn-1-amine, hydrochloride
    • 3-Butyn-1-amine, HCl
    • but-3-ynylamine HCl salt
    • 3-Butyn-1-amineHydrochloride
    • but-3-yn-1-amine;hydrochloride
    • but-3-yn-1-amine,hydrochloride
    • but-3-ynylamine hydrogen chloride
    • PQEPCBUBKRUREA-UHFFFAOYSA-N
    • BCP19829
    • 6476AH
    • SY007229
    • But-3-ynylamine hydrochloride,
    • MDL: MFCD06658391
    • Inchi: 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
    • Chiave InChI: PQEPCBUBKRUREA-UHFFFAOYSA-N
    • Sorrisi: Cl.C#CCCN

Proprietà calcolate

  • Massa esatta: 105.03500
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1
  • Complessità: 47.9
  • Superficie polare topologica: 26

Proprietà sperimentali

  • Punto di fusione: 220.0 to 224.0 deg-C
  • PSA: 26.02000
  • LogP: 1.47070

But-3-yn-1-amine hydrochloride Informazioni sulla sicurezza

But-3-yn-1-amine hydrochloride Dati doganali

  • CODICE SA:2921199090
  • Dati doganali:

    Codice doganale cinese:

    2921199090

    Panoramica:

    2921199090 Altre monoammine acicliche e loro derivati e sali. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921199090 altre monoammine acicliche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

But-3-yn-1-amine hydrochloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-200MG
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
200MG
¥280.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-1G
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
1G
¥880.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-5g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
5g
1828.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-1g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
1g
424.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-50mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
50mg
55.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
250mg
211CNY 2021-05-08
Apollo Scientific
OR964735-1g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
1g
£17.00 2025-03-21
Apollo Scientific
OR964735-5g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
5g
£83.00 2025-02-20
Apollo Scientific
OR964735-25g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
25g
£294.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847929-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 97%
250mg
¥96.00 2022-09-02

But-3-yn-1-amine hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Solvents: Water ;  20 h, rt
Riferimento
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.3 Solvents: Water ;  20 h, rt
Riferimento
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Riferimento
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, 0 °C; 1 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Riferimento
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium (polystyrene supported nanoparticles) Solvents: Ethanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts
Udumula, Venkatareddy; et al, ACS Catalysis, 2016, 6(7), 4423-4427

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1,2-Bis(diphenylphosphino)ethane Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors
Le Corre, Laurent; et al, Organic & Biomolecular Chemistry, 2010, 8(9), 2164-2173

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  1 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Chromium(0)-Catalyzed Tandem Cyclization of α,β-Unsaturated Thioimidates Containing an Enyne Moiety
Karibe, Yusuke; et al, Angewandte Chemie, 2012, 51(25), 6214-6218

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Riferimento
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  40 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  40 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Metodo di produzione 14

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrochloric acid
Riferimento
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Metodo di produzione 15

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
Riferimento
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  10 min, rt; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Riferimento
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
2.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Solvents: Water ;  20 h, rt
Riferimento
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  6 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

But-3-yn-1-amine hydrochloride Raw materials

But-3-yn-1-amine hydrochloride Preparation Products

But-3-yn-1-amine hydrochloride Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
Numero d'ordine:A842501
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:56
Prezzo ($):300.0/1198.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
A842501
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):300.0/1198.0
Email